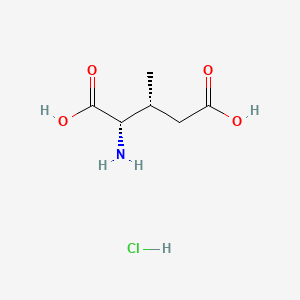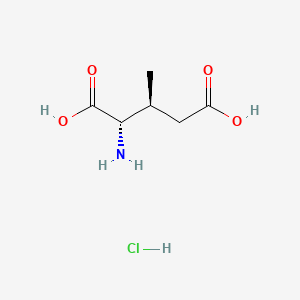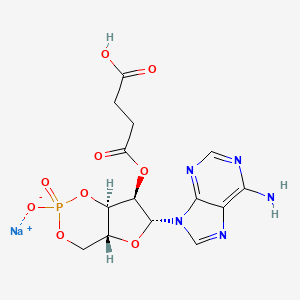
4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is a deuterated compound with the molecular formula C11H12D3BrO and a molecular weight of 246.16. This compound is often used in scientific research due to its unique properties, including its stability and labeling capabilities. It is a derivative of 4-Methoxy-2,3,6-trimethylbenzyl Bromide, where three hydrogen atoms are replaced by deuterium atoms.
Métodos De Preparación
The synthesis of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 typically involves the bromination of 4-Methoxy-2,3,6-trimethylbenzyl alcohol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane . The reaction is carried out under controlled conditions to ensure the selective bromination of the benzyl alcohol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiourea.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Aplicaciones Científicas De Investigación
4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.
Environmental Studies: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Organic Chemistry: Small molecule compounds labeled with stable isotopes can be used as chemical references for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.
Clinical Diagnostics: Isotopes are used for imaging, diagnosis, and newborn screening.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 involves its role as a labeled compound in various biochemical and chemical processes. The deuterium atoms in the compound provide a unique signature that can be detected using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to track the compound’s behavior and interactions in biological systems, providing insights into metabolic pathways and molecular targets.
Comparación Con Compuestos Similares
4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 can be compared with other similar compounds such as:
4-Methoxy-2,3,6-trimethylbenzyl Bromide: The non-deuterated version of the compound.
2-(Bromomethyl)-5-methoxy-1,3,4-trimethylbenzene-d3: Another deuterated derivative with a slightly different substitution pattern.
4-(Bromomethyl)-1-methoxy-2,3,5-trimethylbenzene-d3: A similar compound with different methyl group positions.
These comparisons highlight the uniqueness of this compound in terms of its deuterium labeling and specific substitution pattern, which make it valuable for specific research applications.
Propiedades
IUPAC Name |
2-(bromomethyl)-1,3,4-trimethyl-5-(trideuteriomethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5H,6H2,1-4H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCXIUHIWADJBU-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CBr)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)CBr)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662086 |
Source


|
| Record name | 2-(Bromomethyl)-1,3,4-trimethyl-5-[(~2~H_3_)methyloxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189693-80-8 |
Source


|
| Record name | 2-(Bromomethyl)-1,3,4-trimethyl-5-[(~2~H_3_)methyloxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal](/img/structure/B562710.png)

![(2,5-dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate](/img/structure/B562716.png)


![7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine](/img/structure/B562721.png)

